
10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by the presence of a propynyl group at the 10th position and two oxygen atoms at the 5th position, forming a dioxide structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide typically involves the reaction of phenothiazine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the hydrogen atom at the 10th position with the propynyl group, followed by oxidation to form the dioxide structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the dioxide structure back to the parent phenothiazine compound.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of various oxidized phenothiazine derivatives.
Reduction: Formation of the parent phenothiazine compound.
Substitution: Formation of substituted phenothiazine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to interact with various enzymes and receptors, making it a subject of interest in biochemical studies.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects. This compound is investigated for its potential therapeutic applications in treating neurological disorders and other medical conditions.
Industry: In the chemical industry, this compound is used as a stabilizer and additive in various industrial processes. Its chemical stability and reactivity make it suitable for use in polymer production and other industrial applications.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The propynyl group and dioxide structure allow it to form specific interactions with these targets, leading to various biochemical effects. The compound can modulate enzyme activity, receptor binding, and other molecular pathways, resulting in its observed effects.
Comparaison Avec Des Composés Similaires
- 10H-Phenothiazine, 10-(2-propenyl)-, 5,5-dioxide
- 10H-Phenothiazine, 10-(2-propyl)-, 5,5-dioxide
Comparison: Compared to similar compounds, 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide is unique due to the presence of the propynyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
25206-53-5 |
|---|---|
Formule moléculaire |
C15H11NO2S |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
10-prop-2-ynylphenothiazine 5,5-dioxide |
InChI |
InChI=1S/C15H11NO2S/c1-2-11-16-12-7-3-5-9-14(12)19(17,18)15-10-6-4-8-13(15)16/h1,3-10H,11H2 |
Clé InChI |
WWJFUCNCEQWKAF-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


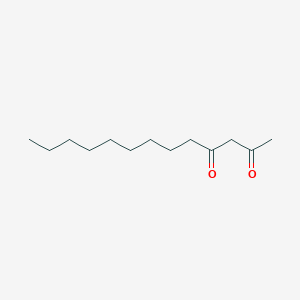
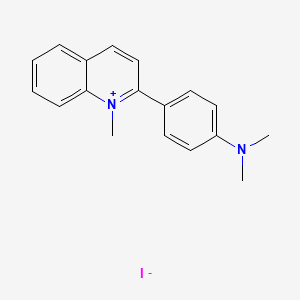
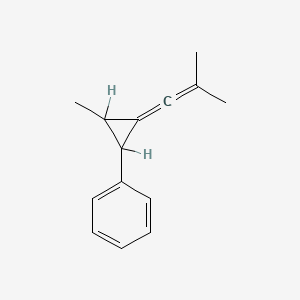
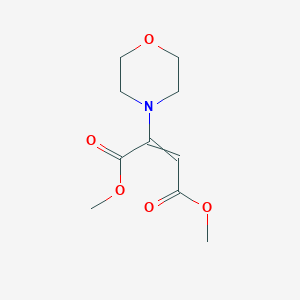


![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)
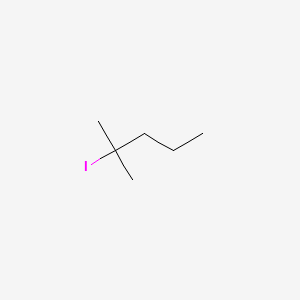
![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)
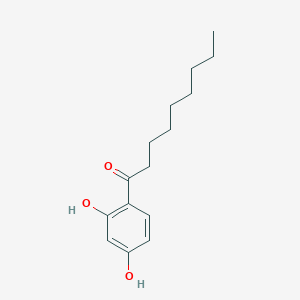
![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
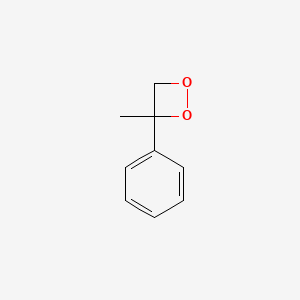
![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)

